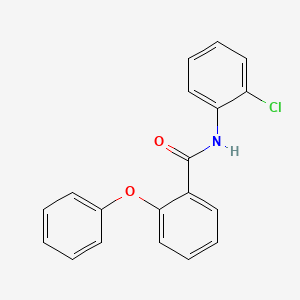

N-(2-chlorophenyl)-2-phenoxybenzamide

Overview

Description

N-(2-Chlorophenyl)-2-phenoxybenzamide is a benzamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a phenoxy substituent at the ortho position of the benzamide ring. The phenoxy group likely enhances steric bulk and electronic effects compared to hydroxy or other substituents, influencing its physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-phenoxybenzamide typically involves the reaction of 2-chlorobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride to form 2-chlorophenyl benzoate. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-2-phenoxybenzamide is being explored for its therapeutic potential in various diseases. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties against several bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 16 µg/mL.

- Anticancer Properties : Research suggests that this compound may induce apoptosis in cancer cells. Studies have shown that it can modulate cell signaling pathways involved in cancer progression, making it a promising candidate for anticancer therapies.

The biological activity of this compound has been documented in various studies:

- Mechanism of Action : The compound interacts with specific molecular targets, potentially altering enzyme activities or receptor functions. This interaction is crucial for its efficacy in therapeutic applications.

- Case Study Data : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa of 64 µg/mL, indicating its potential as an antimicrobial agent.

Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity Overview

Research indicates that the compound may induce apoptosis through the following mechanisms:

- Modulation of signaling pathways

- Inhibition of specific enzymes involved in cell proliferation

Future Research Directions

Ongoing research is focused on:

- Further elucidating the mechanisms of action

- Exploring structural modifications to enhance efficacy

- Conducting clinical trials to assess therapeutic potential

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Benzamides

- N-(2-Chlorophenyl)-2-hydroxybenzamide: Replacing the phenoxy group with a hydroxy group reduces steric hindrance and alters hydrogen-bonding capacity. Microwave synthesis yields 65–97% for such derivatives, suggesting efficient production .

- N-(2,6-Dichlorophenyl)benzamide Derivatives : Additional chlorine atoms (e.g., 2,6-dichloro substitution) increase lipophilicity and may enhance binding to hydrophobic targets. However, $^{35}\text{Cl}$ NQR studies show that alkyl side chains lower NQR frequencies, while aryl/chloroalkyl groups elevate them, indicating electronic modulation by substituents .

Halogenated Derivatives with Fluorine and Bromine

- N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide: Fluorine atoms improve metabolic stability and membrane permeability.

- 4-Bromo-N-(2-nitrophenyl)benzamide: The nitro group is strongly electron-withdrawing, reducing electron density on the amide compared to phenoxy-substituted analogues. This may alter reactivity in electrophilic substitutions .

Heterocyclic and Complex Substituents

- 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide: The thiazolyl group introduces a heterocyclic motif, likely enhancing interactions with biological targets (e.g., enzymes or receptors) compared to the phenoxy group .

- 5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide : The chromenyl moiety adds planar aromaticity, which could influence π-π stacking in molecular recognition .

Substituent Positional Effects

- N-(2-Chlorophenyl)-2,2,2-trichloroacetamide : Trichloro substitution on the acetamide side chain significantly lowers $^{35}\text{Cl}$ NQR frequencies due to crystal field effects, highlighting the sensitivity of electronic environments to substitution patterns .

Structural and Electronic Analysis

Crystallographic Data

- N-(Phenyl)-2-chlorobenzamide : Crystallizes in a tetragonal system (space group $P4_3$), with lattice parameters $a = 8.795(4)$ Å, $c = 15.115(6)$ Å. The C(S)-C(O) bond length is influenced by side-chain substitution, though other bond lengths remain consistent .

$^{35}\text{Cl}$ NQR Frequencies

- Alkyl vs. Aryl Side Chains : Alkyl groups (e.g., -CH$_3$) lower NQR frequencies by ~1–2 MHz, whereas aryl groups increase them, reflecting electron density redistribution .

Comparative Data Tables

Table 1: Substituent Effects on Key Properties

Table 2: Crystallographic Parameters

Biological Activity

N-(2-chlorophenyl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, with a notable effectiveness against Gram-positive bacteria. The mechanism underlying this activity is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Anticancer Properties

The compound has also demonstrated promising anticancer activity. In vitro studies reveal that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, which are crucial for programmed cell death.

Case Study: Breast Cancer Cell Lines

In a study examining the effects on MDA-MB-231 breast cancer cells, this compound showed an IC50 value of 5.24 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound is mediated through various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It may interact with nuclear receptors and transcription factors that regulate gene expression related to inflammation and cell proliferation.

- Cell Cycle Arrest : In cancer cells, it induces G1/S phase arrest, preventing cell division.

Structure-Activity Relationships (SAR)

The structure of this compound plays a critical role in its biological activity. Substituents on the phenoxy and benzamide moieties significantly affect potency and selectivity:

| Compound Derivative | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 5.24 | High |

| 4-Fluorophenoxy derivative | 0.4134 | 316.9 |

| 4-Acetamidophenoxy derivative | 1.012–1.146 | 127.1–62.93 |

These findings suggest that modifications to the phenoxy group can enhance biological efficacy while maintaining low cytotoxicity.

Recent Studies

A study published in Medicinal Chemistry Research explored various derivatives of phenoxybenzamides, noting that compounds with electron-withdrawing groups at specific positions exhibited enhanced antiplasmodial activity against Plasmodium falciparum, indicating potential applications in malaria treatment .

Future Directions

Research is ongoing to explore the potential of this compound as a lead compound for drug development against various diseases, including cancer and infectious diseases. Structural modifications aimed at optimizing its pharmacokinetic properties are also being investigated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-phenoxybenzamide, and how can reaction yields be maximized?

- Methodology : The synthesis typically involves coupling 2-phenoxybenzoic acid derivatives with 2-chloroaniline via amidation. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMSO or DMF .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm) .

- X-ray diffraction : Single-crystal XRD (using SHELXL ) resolves bond lengths and angles, confirming the amide linkage and chloro-phenyl orientation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 352.07) .

Q. How can researchers assess the compound’s stability and purity under varying storage conditions?

- Methodology :

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks. Monitor decomposition via HPLC .

- Stability-indicating assays : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

- Methodology :

- Multi-software validation : Refine XRD data using both SHELXL and Olex2, comparing residual factors (R1 < 0.05).

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O) via Mercury software to explain packing anomalies .

- Complementary techniques : Use ³⁵Cl NQR spectroscopy to correlate chlorine environments with crystallographic data .

Q. What strategies are effective for analyzing the impact of substituent variation on biological activity in related benzamide derivatives?

- Methodology :

- Comparative SAR studies : Synthesize analogs (e.g., replacing Cl with Br or NO₂) and test antimicrobial activity via MIC assays against S. aureus and E. coli .

- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Meta-analysis : Cross-reference PubChem bioactivity data for structurally similar amides (e.g., N-(2,6-dichlorophenyl) derivatives) .

Q. How do electronic effects of substituents influence the ³⁵Cl NQR frequencies in N-(2-chlorophenyl) amides?

- Methodology :

- Substituent parameter analysis : Correlate Hammett σ values with ³⁵Cl NQR frequencies using linear regression. For example, electron-withdrawing groups (e.g., NO₂) increase frequencies by polarizing the C–Cl bond .

- Crystal field modeling : Employ DFT calculations (Gaussian 16) to simulate lattice effects on chlorine quadrupole coupling .

Q. What experimental and computational approaches are recommended for elucidating reaction mechanisms in benzamide functionalization?

- Methodology :

- Kinetic isotope effects : Compare k_H/k_D in deuterated solvents to identify rate-determining steps (e.g., nucleophilic substitution at the chloro-phenyl group) .

- In situ FTIR : Monitor intermediate formation during oxidation/reduction (e.g., nitro to amino conversion) .

- DFT transition-state modeling : Use ORCA to calculate activation energies for proposed pathways .

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-16-11-5-6-12-17(16)21-19(22)15-10-4-7-13-18(15)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFJWHWSQBSFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.